Target Affinity Comparison in Kinase Inhibition Assays
In a direct head‑to‑head biochemical assay against recombinant kinase KDR (VEGFR2), CL-55 showed an IC50 of 4.2 nM, whereas the closest structural analog CL-54 exhibited an IC50 of 34 nM under identical conditions [1]. This represents an 8.1‑fold lower IC50 for CL-55 [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.2 nM |
| Comparator Or Baseline | CL-54: 34 nM |
| Quantified Difference | 8.1‑fold lower IC50 for CL-55 |
| Conditions | Biochemical assay with recombinant KDR (VEGFR2) enzyme, ATP concentration at Km (10 µM), 30 min incubation, HTRF detection |
Why This Matters
For researchers selecting a KDR inhibitor, CL-55 achieves target engagement at an 8‑fold lower concentration, reducing compound usage and potential off‑target effects from high dosing.
- [1] Patel, R., et al. (2024). Comparative profiling of pyrazolopyrimidine analogs reveals CL-55 as a potent KDR inhibitor with improved selectivity. European Journal of Medicinal Chemistry, 258, 115589. View Source
